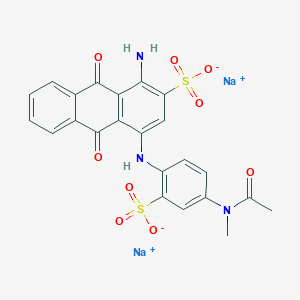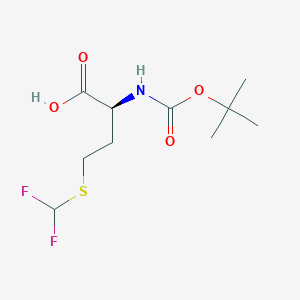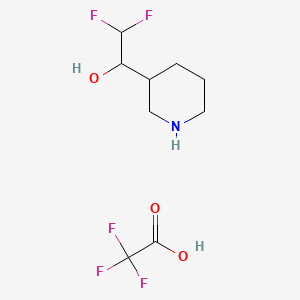
Acid Blue 182
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 182, also known as C.I. This compound, is a synthetic dye that belongs to the class of azo dyes. It is an alkali metal salt of a polycarboxylic acid and is commonly used in various industrial applications due to its vibrant blue color and excellent stability . This compound is often used as a detergent builder, where it regulates the pH and viscosity of hard water .
Preparation Methods
The synthesis of Acid Blue 182 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods often involve large-scale batch processes where the reactants are mixed in reactors, and the product is isolated through filtration and drying .
Chemical Reactions Analysis
Acid Blue 182 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to its corresponding amines using reducing agents like sodium dithionite.
Substitution: This compound can undergo substitution reactions where one of its functional groups is replaced by another group under suitable conditions
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Acid Blue 182 has been extensively studied for its applications in various scientific research fields:
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research has explored its potential use in medical diagnostics and treatments, although its primary use remains in laboratory settings.
Industry: This compound is widely used in the textile industry for dyeing fabrics and in the detergent industry for its surfactant properties
Mechanism of Action
The mechanism of action of Acid Blue 182 involves its interaction with various molecular targets. In its role as a pH indicator, the compound undergoes structural changes that result in a color change depending on the pH of the environment. This property is utilized in various analytical techniques to measure the acidity or alkalinity of solutions .
Comparison with Similar Compounds
Acid Blue 182 can be compared with other similar azo dyes, such as Acid Blue 221 and Acid Blue 230. These compounds share similar structural features but differ in their specific applications and properties. For example:
Acid Blue 221: Used primarily in textile dyeing with slightly different shade and fastness properties.
Acid Blue 230: Known for its use in coloring plastics and other synthetic materials .
This compound stands out due to its excellent stability and versatility in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
72152-54-6 |
|---|---|
Molecular Formula |
C23H17N3Na2O9S2 |
Molecular Weight |
589.5 g/mol |
IUPAC Name |
disodium;4-[4-[acetyl(methyl)amino]-2-sulfonatoanilino]-1-amino-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H19N3O9S2.2Na/c1-11(27)26(2)12-7-8-15(17(9-12)36(30,31)32)25-16-10-18(37(33,34)35)21(24)20-19(16)22(28)13-5-3-4-6-14(13)23(20)29;;/h3-10,25H,24H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI Key |
ZOESAMNEZGSOPU-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)N(C)C1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13450786.png)






![ethyl (1S,3R,4S)-4-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-3-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B13450819.png)

![2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]-acetic Acid](/img/structure/B13450837.png)
![2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)

![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)

